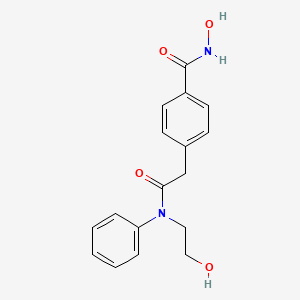

HPOB

Descripción general

Descripción

Tiene una concentración inhibitoria (IC50) de 56 nanomolares y muestra una selectividad superior a 30 veces frente a otras histona desacetilasas . La 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida se utiliza principalmente en la investigación científica por su capacidad para mejorar la eficacia de los agentes anticancerígenos que dañan el ADN en células transformadas sin afectar a las células normales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:

Formación del núcleo de bencenoacetamida: El paso inicial implica la formación del núcleo de bencenoacetamida mediante una reacción entre ácido bencenoacético y derivados de anilina en condiciones ácidas.

Hidroxietilación: El siguiente paso implica la hidroxietilación del nitrógeno de la amida utilizando óxido de etileno o un reactivo similar.

Métodos de producción industrial

La producción industrial de 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica normalmente mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el grupo hidroxiamino en un grupo amino.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo hidroxietil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos principales

Oxidación: Formación de derivados oxo.

Reducción: Formación de derivados amino.

Sustitución: Formación de derivados sustituidos de bencenoacetamida.

Aplicaciones de la Investigación Científica

La 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida tiene varias aplicaciones en la investigación científica:

Investigación del cáncer: Se utiliza para mejorar la eficacia de los fármacos anticancerígenos que dañan el ADN en células transformadas.

Enfermedades neurodegenerativas: Se está llevando a cabo la investigación para explorar su potencial en el tratamiento de enfermedades neurodegenerativas mediante la modulación de la acetilación de proteínas.

Desarrollo de fármacos: Sirve como compuesto líder para el desarrollo de nuevos inhibidores de la histona desacetilasa con una selectividad y potencia mejoradas.

Aplicaciones Científicas De Investigación

Anti-Cancer Mechanisms

HPOB has been investigated for its anti-proliferative effects on multiple myeloma (MM) cells and other cancer types. Research indicates that this compound induces apoptosis in MM cells through mechanisms involving cell cycle arrest at the G1 phase and transcriptional activation of p21, a cyclin-dependent kinase inhibitor .

Key Findings:

- Cell Viability: this compound treatment significantly decreased the viability of RPMI-8226 and U266 MM cell lines in a dose-dependent manner.

- Cell Cycle Arrest: Flow cytometry revealed that this compound caused a notable accumulation of cells in the G1 phase, indicating a block in cell cycle progression .

- Overcoming Drug Resistance: this compound has shown potential to overcome bortezomib resistance in MM cells, enhancing the effectiveness of existing treatments when used in combination with lower doses of bortezomib .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Li et al. (2018) | Multiple Myeloma | Induction of apoptosis via G1 arrest | Decreased cell viability |

| ApexBT (2017) | Prostate Cancer | Enhanced apoptosis with anticancer drugs | Improved efficacy of treatments |

Synergistic Effects with Other Treatments

Recent studies have highlighted the potential for this compound to be used alongside other therapeutic agents to enhance anti-cancer effects. For instance, combining this compound with DNA methyltransferase inhibitors showed promising results in improving outcomes for acute myeloid leukemia (AML) treatments .

Neuroprotective Applications

This compound's role as a neuroprotective agent has also been explored, particularly regarding its ability to mitigate corticosterone-induced neuronal injury. The inhibition of HDAC6 by this compound has been linked to reduced apoptosis in neuronal cells under stress conditions .

Key Findings:

- Neuroprotection: this compound demonstrated significant protective effects against glucocorticoid-induced apoptosis.

- Mechanism: The neuroprotective effects are attributed to the modulation of HDAC6 activity, which is crucial for neuronal survival during stress .

| Study | Application | Mechanism | Outcome |

|---|---|---|---|

| Study on Corticosterone Injury (2019) | Neuroprotection | Inhibition of HDAC6 | Reduced neuronal apoptosis |

Implications for Future Research

The findings surrounding this compound underscore its potential as a versatile therapeutic agent across various domains:

- Continued exploration into its mechanisms could reveal novel pathways for cancer treatment.

- Investigating its neuroprotective properties may lead to new strategies for managing neurodegenerative diseases.

Mecanismo De Acción

La 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6. Esta inhibición conduce a la acumulación de α-tubulina acetilada y peroxiredoxin acetilada, que son sustratos de la histona desacetilasa 6. El compuesto mejora la eficacia de los agentes anticancerígenos que dañan el ADN aumentando la acumulación de daño en el ADN y promoviendo la apoptosis en células transformadas .

Comparación Con Compuestos Similares

La 4-[(Hidroxiamino)carbonil]-N-(2-hidroxietil)-N-fenil-bencenoacetamida es única debido a su alta selectividad para la histona desacetilasa 6 y su capacidad para mejorar la eficacia de los agentes que dañan el ADN sin afectar a las células normales. Entre los compuestos similares se encuentran:

Ricolinostat: Otro inhibidor selectivo de la histona desacetilasa 6 con aplicaciones similares en la investigación del cáncer.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, potencia y aplicaciones específicas en la investigación .

Actividad Biológica

HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and cancer progression. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound selectively inhibits HDAC6, which is known for its role in deacetylating non-histone proteins involved in cellular signaling and stress responses. By inhibiting HDAC6, this compound alters the acetylation status of various proteins, leading to significant biological effects:

- Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in multiple myeloma (MM) cells. Treatment with this compound at concentrations of 40 μM for 48 hours resulted in a marked increase in the percentage of cells in the G1 phase compared to control groups . This arrest is linked to the upregulation of p21, a cyclin-dependent kinase inhibitor.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells through non-classical pathways. Specifically, it enhances the expression of p21 at both mRNA and protein levels without activating traditional apoptotic markers such as Caspase3 or PARP1 . This suggests that this compound may trigger apoptosis through alternative signaling pathways.

Effects on Cancer Cells

This compound's biological activity has been extensively studied in various cancer types, particularly multiple myeloma and acute myeloid leukemia (AML):

- Multiple Myeloma : In a study examining its effects on MM cell lines (RPMI-8226 and U266), this compound demonstrated a dose-dependent inhibition of cell viability. The compound not only arrested the cell cycle but also induced significant apoptosis without affecting normal cells .

- Acute Myeloid Leukemia : Recent findings indicate that this compound also exhibits selective inhibition of AML cells. This reinforces its potential as a targeted therapy for hematological malignancies .

Synergistic Effects with Other Therapies

This compound has been shown to enhance the effectiveness of DNA-damaging anticancer drugs. In transformed cells, it improves the cytotoxicity of these agents while sparing normal cells from similar effects . This characteristic highlights this compound's potential utility in combination therapies aimed at maximizing cancer treatment efficacy while minimizing side effects.

Data Table: Summary of Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cell Cycle Arrest | Induces G1 phase arrest | Upregulation of p21 |

| Apoptosis Induction | Promotes apoptosis in cancer cells | Non-caspase-dependent pathways |

| Selective Cytotoxicity | Inhibits cancer cell viability | HDAC6 inhibition |

| Enhancement of Drug Efficacy | Increases effectiveness of DNA-damaging drugs | Synergistic action with anticancer agents |

Case Studies and Research Findings

A comprehensive analysis conducted by Li et al. highlighted this compound's potential as a therapeutic agent against multiple myeloma. The study provided evidence that this compound not only inhibits cell proliferation but also alters the expression profiles associated with apoptosis and cell cycle regulation . Additionally, research by other scholars has confirmed that HDAC inhibitors like this compound can be pivotal in developing novel cancer therapies due to their ability to modify epigenetic landscapes within tumor cells .

Propiedades

IUPAC Name |

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: this compound's HDAC6 inhibition has been shown to:

- Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.

- Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.

- Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.

- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:

- Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.

- AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.

- B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.

- Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.

- Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.

A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving this compound is available within the provided research.

ANone: Given its diverse effects, this compound holds promise for various applications, including:

- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.

- Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.